5-Bromo-4-fluoro-1-methyl-1H-imidazole

Catalog No.
S3169230
CAS No.
1823245-72-2
M.F
C4H4BrFN2
M. Wt
178.992
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-fluoro-1-methyl-1H-imidazole

CAS Number

1823245-72-2

Product Name

5-Bromo-4-fluoro-1-methyl-1H-imidazole

IUPAC Name

5-bromo-4-fluoro-1-methylimidazole

Molecular Formula

C4H4BrFN2

Molecular Weight

178.992

InChI

InChI=1S/C4H4BrFN2/c1-8-2-7-4(6)3(8)5/h2H,1H3

InChI Key

BQYUAFQGTXGVDM-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1Br)F

solubility

not available

5-Bromo-4-fluoro-1-methyl-1H-imidazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is C5H5BrFN2C_5H_5BrFN_2 with a molecular weight of approximately 189.01 g/mol. This compound features a bromine atom at the fifth position and a fluorine atom at the fourth position of the imidazole ring, along with a methyl group at the first position. The presence of these halogens and the methyl group contributes to its unique chemical properties, making it an interesting target for various chemical and biological applications.

The reactivity of 5-bromo-4-fluoro-1-methyl-1H-imidazole primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both bromine and fluorine substituents. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho or para positions on the imidazole ring, facilitating further functionalization.

In addition, this compound can undergo deprotonation reactions, particularly at the nitrogen atoms, allowing for further derivatization.

Research indicates that 5-bromo-4-fluoro-1-methyl-1H-imidazole exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Studies suggest that it may possess properties that inhibit certain pathogens, making it a candidate for drug development aimed at treating infections or diseases associated with microbial resistance.

Several synthetic routes have been developed for the preparation of 5-bromo-4-fluoro-1-methyl-1H-imidazole:

  • Halogenation Method: Starting from 1-methylimidazole, bromination and fluorination can be performed under controlled conditions using halogenating agents.
  • Nucleophilic Substitution: Reacting 4-fluoro-1-methylimidazole with bromine sources such as N-bromosuccinimide in a suitable solvent can yield the desired product.
  • Metal-Catalyzed Reactions: Utilizing transition metal catalysts in conjunction with appropriate bases can facilitate the synthesis through more complex pathways involving coupling reactions .

5-Bromo-4-fluoro-1-methyl-1H-imidazole has applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new antimicrobial agents.
  • Material Science: Used in synthesizing novel polymers or materials due to its unique electronic properties.
  • Chemical Research: Serves as an intermediate in organic synthesis for creating more complex molecules.

Studies investigating the interactions of 5-bromo-4-fluoro-1-methyl-1H-imidazole with biological systems have shown promising results. It has been noted for its ability to interact with specific enzymes and receptors, suggesting its potential role in modulating biological pathways. Further pharmacological studies are needed to elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 5-bromo-4-fluoro-1-methyl-1H-imidazole. These include:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-1-methylimidazoleFluorine at position 4Lacks bromine substituent
5-Bromo-1-methylimidazoleBromine at position 5No fluorine substituent
2-Bromo-4-fluoroimidazoleBromine at position 2Different positioning of halogens
5-Bromo-3-fluoroimidazoleFluorine at position 3Different substitution pattern

These compounds are notable for their varying halogen placements and methyl substitutions, which influence their reactivity and biological properties differently compared to 5-bromo-4-fluoro-1-methyl-1H-imidazole.

XLogP3

0.6

Dates

Last modified: 08-18-2023

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